Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-
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Overview
Description
Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- is a chemical compound with the molecular formula C12H10ClN3OS and a molecular weight of 279.75 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- typically involves the reaction of hydrazinecarbothioamides with various electrophilic reagents. One common method includes the reaction with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction conditions often involve gentle heating and the use of solvents such as ethanol and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are often heterocyclic compounds, such as pyrazoles, triazoles, and thiadiazoles . These reactions are typically carried out under controlled conditions to ensure the desired product yield and purity.
Scientific Research Applications
Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an antioxidant, anticancer, and antimicrobial agent . Its ability to inhibit crucial pathways, such as the PI3K/Akt/mTOR signaling pathway, makes it a promising candidate for therapeutic applications . Additionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation . The compound also induces apoptosis and causes cell cycle arrest in cancer cells . Its antioxidant properties are linked to its radical scavenging capabilities, which help in reducing oxidative stress .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- can be compared with other similar compounds, such as hydrazinecarbothioamide derivatives with different substituents on the furanyl ring . These similar compounds include Hydrazinecarbothioamide, 2-[(4,5-dibromo-2-furanyl)methylene]- and other derivatives with varying electrophilic sites . The uniqueness of Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-3-1-8(2-4-9)11-6-5-10(17-11)7-15-16-12(14)18/h1-7H,(H3,14,16,18)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEQJQNRMFKNDG-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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